molecular formula C13H17ClN4O B11492896 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylbutanehydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylbutanehydrazide

Cat. No.: B11492896
M. Wt: 280.75 g/mol
InChI Key: XJIQJGMCVOYPOK-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbutanehydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring substituted with chlorine, cyano, and methyl groups, along with an ethylbutanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbutanehydrazide typically involves the reaction of 6-chloro-5-cyano-4-methylpyridine-2-carboxylic acid with ethylbutanehydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbutanehydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbutanehydrazide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Triethylamine, dimethylformamide (DMF), and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbutanehydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbutanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide: Similar structure but with a nitrobenzohydrazide moiety.

    2,6-dichloro-4-methylnicotinonitrile: Similar pyridine ring structure with different substituents.

Uniqueness

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylbutanehydrazide is unique due to its specific combination of substituents on the pyridine ring and the presence of the ethylbutanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylbutanehydrazide

InChI

InChI=1S/C13H17ClN4O/c1-4-6-12(19)17-18(5-2)11-7-9(3)10(8-15)13(14)16-11/h7H,4-6H2,1-3H3,(H,17,19)

InChI Key

XJIQJGMCVOYPOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NN(CC)C1=NC(=C(C(=C1)C)C#N)Cl

Origin of Product

United States

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